molecular formula C22H21N5O3 B2890839 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-39-7

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2890839
CAS No.: 899752-39-7
M. Wt: 403.442
InChI Key: MNINEGFECSMGJW-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that features an intricate structure combining pyrazolo[3,4-d]pyrimidine and benzamide moieties. This compound finds applications in diverse scientific fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step reactions. The key steps include the preparation of the pyrazolo[3,4-d]pyrimidine core, functionalization of the phenyl ring, and coupling of the benzamide group. Each step is optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound employs scalable synthetic routes, ensuring consistent quality and cost-effectiveness. Techniques such as batch processing and continuous flow chemistry are used to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:

  • Oxidation: Involving oxidizing agents to form additional functional groups.

  • Reduction: Using reducing agents to remove oxygen atoms.

  • Substitution: Reactions where different atoms or groups replace hydrogen or other groups in the compound.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: Halogenating agents and nucleophiles such as alkyl halides or amines.

Major Products: The reactions yield several derivatives that can be further functionalized, expanding the compound's applications in various fields.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules and as a catalyst in certain reactions.

Biology: It finds applications in biological research due to its potential bioactive properties, aiding in the study of cell signaling pathways and enzyme inhibition.

Medicine: The compound's structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors involved in diseases.

Industry: In industry, it is used in developing advanced materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action involves interactions with molecular targets, including enzymes and receptors. The compound exerts its effects by binding to active sites or allosteric sites, modulating the function of the target molecules. This interaction can lead to the inhibition or activation of specific pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

  • 4-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoate

Uniqueness: 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for versatile applications across various scientific disciplines, distinguishing it from similar compounds.

Properties

IUPAC Name

4-butoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINEGFECSMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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